molecular formula C12H16O3 B11958603 Methyl 3-(2-methoxyphenyl)butanoate CAS No. 104846-98-2

Methyl 3-(2-methoxyphenyl)butanoate

Cat. No.: B11958603
CAS No.: 104846-98-2
M. Wt: 208.25 g/mol
InChI Key: AMQHSBFLNIRYKR-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methoxyphenyl)butanoate typically involves the esterification of 3-(2-methoxyphenyl)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid, is also common in industrial processes to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenyl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-(2-methoxyphenyl)butanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Hydrolysis: 3-(2-methoxyphenyl)butanoic acid and methanol.

    Reduction: 3-(2-methoxyphenyl)butanol.

    Substitution: Various substituted derivatives of the phenyl ring.

Scientific Research Applications

Methyl 3-(2-methoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxyphenyl)butanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group on the phenyl ring can enhance its binding affinity to certain targets, leading to increased biological activity.

Comparison with Similar Compounds

Methyl 3-(2-methoxyphenyl)butanoate can be compared with other esters, such as:

    Methyl butanoate: Similar in structure but lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    Ethyl 3-(2-methoxyphenyl)butanoate: Similar but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.

    Methyl 3-(4-methoxyphenyl)butanoate: Similar but with the methoxy group in a different position on the phenyl ring, leading to different chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

104846-98-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(2-methoxyphenyl)butanoate

InChI

InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-6-4-5-7-11(10)14-2/h4-7,9H,8H2,1-3H3

InChI Key

AMQHSBFLNIRYKR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C1=CC=CC=C1OC

Origin of Product

United States

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